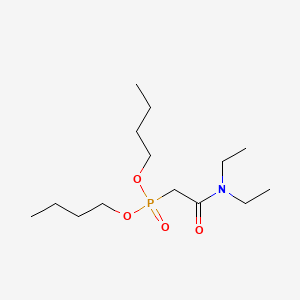
2-(4,4-Difluoropiperidin-1-yl)ethanamine
Overview
Description
“2-(4,4-Difluoropiperidin-1-yl)ethanamine” is a chemical compound with the CAS Number: 605659-03-8 . It is also known as DFPEA. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Synthesis Analysis
The synthesis of “2-(4,4-Difluoropiperidin-1-yl)ethanamine” involves the use of lithium aluminium tetrahydride in tetrahydrofuran . In one method, a solution of 2-(4,4-difluoropiperidin-1-yl)acetonitrile in THF is reacted with LAH. The reaction mixture is stirred at ambient temperature overnight before quenching with H20 and aq. NaOH . The resultant mixture is filtered and the filtrate is concentrated to give a residue which is purified by chromatography to afford “2-(4,4-Difluoropiperidin-1-yl)ethanamine” as a yellow oil .
Molecular Structure Analysis
The molecular formula of “2-(4,4-Difluoropiperidin-1-yl)ethanamine” is C7H14F2N2 . The molecular weight is 164.2 . The InChI code is 1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 .
Physical And Chemical Properties Analysis
“2-(4,4-Difluoropiperidin-1-yl)ethanamine” is a solid at room temperature . It has a boiling point of 196.5°C at 760 mmHg . The compound has a density of 1.1±0.1 g/cm3 . It is very soluble in water with a solubility of 15.4 mg/ml .
Scientific Research Applications
Piperidine Derivatives in Drug Discovery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Piperidine in Natural Compounds
- Scientific Field : Natural Product Chemistry
- Application Summary : Naturally occurring piperidine-based compounds like Piperine show a wide variety of biological activities .
- Methods of Application : Piperine is found in plants of Piperaceae family and shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- Results or Outcomes : Piperine was found to have antidepressant-like effects when given to mice with chronic mild stress .
2-(4,4-Difluoropiperidin-1-yl)acetic acid
- This compound is a derivative of “2-(4,4-Difluoropiperidin-1-yl)ethanamine”. It has a similar structure but with an additional acetic acid group . The specific applications of this compound are not mentioned in the source, but it’s likely used in chemical synthesis or as a building block for more complex molecules .
(4,4-Difluoropiperidin-1-yl) (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- This is another compound that contains the “4,4-Difluoropiperidin-1-yl” group . It also contains a boronic ester group, which suggests it might be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .
2-(4,4-Difluoropiperidin-1-yl)acetic acid
- This compound is a derivative of “2-(4,4-Difluoropiperidin-1-yl)ethanamine”. It has a similar structure but with an additional acetic acid group . The specific applications of this compound are not mentioned in the source, but it’s likely used in chemical synthesis or as a building block for more complex molecules .
(4,4-Difluoropiperidin-1-yl) (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Safety And Hazards
properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNFUYPUXPMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374292 | |
| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)ethanamine | |
CAS RN |
605659-03-8 | |
| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 605659-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)









